molecular formula C15H17F3N2O3 B15233010 Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid

Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid

Cat. No.: B15233010
M. Wt: 330.30 g/mol
InChI Key: OLAHCIFZKIGRQG-UHFFFAOYSA-N
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Description

Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one;2,2,2-trifluoroacetic acid is a spirocyclic compound that features a unique structure where a quinoline and a piperidine ring are fused together at a single spiro carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of spirocyclic compounds like spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one often employs scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the piperidine ring .

Scientific Research Applications

Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one is unique due to its specific combination of a quinoline and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C15H17F3N2O3

Molecular Weight

330.30 g/mol

IUPAC Name

spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H16N2O.C2HF3O2/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12;3-2(4,5)1(6)7/h1-4,14H,5-9H2,(H,15,16);(H,6,7)

InChI Key

OLAHCIFZKIGRQG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)NC3=CC=CC=C23.C(=O)(C(F)(F)F)O

Origin of Product

United States

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